molecular formula C16H21N3O3S B2634733 N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide CAS No. 1197792-26-9

N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide

Cat. No. B2634733
CAS RN: 1197792-26-9
M. Wt: 335.42
InChI Key: WUGNJSKSHJHJKE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes.

Mechanism of Action

CCPA acts as an agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various physiological processes, including neurotransmitter release, vascular tone, and immune response.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which may contribute to its neuroprotective effects. CCPA has also been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for lab experiments. It is a highly selective agonist for the adenosine A1 receptor, which allows for the specific modulation of this receptor. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on CCPA. One area of interest is the development of novel derivatives of CCPA with improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of CCPA in the treatment of other neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of CCPA and its downstream signaling pathways.
Conclusion
CCPA is a promising compound with potential therapeutic applications in the treatment of neurological and inflammatory diseases. Its selective activation of the adenosine A1 receptor and its neuroprotective, anti-inflammatory, and anti-tumor effects make it an attractive candidate for further research. The optimization of its synthesis method and the development of novel derivatives will enable the exploration of its full therapeutic potential.

Synthesis Methods

The synthesis of CCPA involves the reaction of 5-methanesulfonyl-2-methylphenylisocyanate with 1-cyanocyclopentanamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to form CCPA. The synthesis of CCPA has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, which makes it a promising candidate for the treatment of stroke. CCPA has also been shown to have anti-inflammatory and anti-tumor effects, which suggest its potential use in the treatment of inflammatory and cancerous diseases.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-5-6-13(23(2,21)22)9-14(12)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNJSKSHJHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide

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